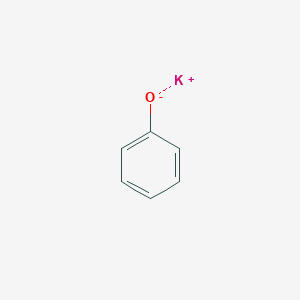

Potassium phenoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

100-67-4 |

|---|---|

Molecular Formula |

C6H6KO |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

potassium;phenoxide |

InChI |

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |

InChI Key |

RKHQZMOCQHXUBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[O-].[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)O.[K] |

Other CAS No. |

100-67-4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium Phenoxide

Established Laboratory Synthesis Routes

The primary and most direct methods for synthesizing potassium phenoxide in a laboratory setting involve the acid-base reaction between phenol (B47542) and a strong potassium-containing base. This deprotonation of the weakly acidic hydroxyl group of phenol results in the formation of the phenoxide anion, which is stabilized by the potassium cation. pearson.comyoutube.com

Deprotonation of Phenol with Strong Bases

The acidity of phenol (pKa ≈ 10) allows for its facile deprotonation by strong bases to form the phenoxide ion. chegg.com This straightforward acid-base neutralization is the most common strategy for preparing potassium phenoxide. chegg.comquora.com

The reaction between phenol and potassium hydroxide (B78521) (KOH) is a widely employed and direct method for the synthesis of potassium phenoxide. benchchem.comsmolecule.com This acid-base reaction can be conducted in various solvents, including water or alcohols like methanol (B129727). benchchem.com A typical laboratory procedure involves dissolving phenol in an aqueous solution of potassium hydroxide. smolecule.comchemicalbook.com For instance, freshly distilled phenol can be reacted with an equimolar amount of potassium hydroxide in distilled water at room temperature. chemicalbook.com The subsequent removal of the solvent under reduced pressure yields potassium phenoxide in high purity. benchchem.comchemicalbook.com In one documented procedure, phenol is dissolved in a 20% KOH solution, and the product is precipitated by adding a more concentrated KOH solution, resulting in pure potassium phenoxide with a melting point of 103–104°C. benchchem.com

Another approach involves the use of a dual-solvent system to facilitate the separation of the anhydrous product. For example, phenol dissolved in toluene (B28343) can be reacted with a solution of potassium hydroxide in methanol. google.com The subsequent distillation of the reaction mixture removes the lower-boiling methanol and the water formed during the reaction, causing the potassium phenoxide crystals to precipitate. google.com This method can yield substantially pure, anhydrous potassium phenoxide. google.com

Table 1: Representative Laboratory Synthesis of Potassium Phenoxide using Potassium Hydroxide

| Reactant 1 | Reactant 2 | Solvent(s) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenol (2.9 g, 30 mmol) | Potassium Hydroxide (1.7 g, 30 mmol) | Distilled Water (10 mL) | Stirred at 24°C for 0.5 hours, then evaporated to dryness | 98% | smolecule.comchemicalbook.com |

| Phenol (23.5 g) | Potassium Hydroxide (14 g) | Toluene (700 mL) and Methanol (100 mL) | Distilled until vapor temperature reached 109°C, then filtered | 93% | google.com |

Potassium carbonate (K2CO3) can also be used as a base to deprotonate phenol and form potassium phenoxide. quora.com While not as strong a base as potassium hydroxide, it is effective, particularly when the subsequent reaction involves an in-situ generated phenoxide. For example, in the synthesis of diphenyl carbonate, phenol and potassium carbonate are used as reactants. oup.com The reaction of phenol with potassium carbonate produces potassium phenoxide, which then reacts further. quora.com

In some applications, potassium carbonate is not just a reagent but also acts as a catalyst. For instance, in the carboxylation of phenol to salicylic (B10762653) acid, K2CO3 can activate carbon dioxide and also deprotonate the phenol formed during side reactions back to the reactive phenoxide. lookchem.com Spectroscopic studies have shown that potassium carbonate can form complexes with phenols in aprotic dipolar solvents. researchgate.net

Alternative Synthetic Pathways

Beyond the direct deprotonation of phenol, other synthetic strategies exist for the preparation of potassium phenoxide and its derivatives. These can involve the transformation from other metal phenoxides or the direct synthesis of more complex, substituted phenoxide ligands.

While less common, it is chemically feasible to convert sodium phenoxide to potassium phenoxide. One method describes the synthesis of potassium phenoxide through the reaction of sodium phenoxide with potassium hydroxide in a nonpolar solvent. biosynth.com This method is based on the relative solubilities and reactivities of the involved salts.

The synthesis of substituted potassium phenoxides is crucial for their use in creating more complex molecules and materials. The general principle remains the deprotonation of a substituted phenol.

For instance, potassium phenoxy-phenolate is synthesized by reacting 4-phenoxyphenol (B1666991) with potassium tert-butoxide in dimethylsulfoxide. prepchem.com Similarly, the synthesis of potassium 2,5-dichloro phenoxide has been explored as a key intermediate. lookchem.com

More complex, multi-dentate phenoxide ligands are also synthesized for applications in coordination chemistry. For example, a series of potassium complexes with monoanionic tetradentate amino-phenolate ligands were prepared by reacting the corresponding aminophenols with potassium bis(trimethylsilyl)amide (KN(SiMe3)2). rsc.orgresearchgate.net An aryl-linked bis-phenoxide ligand, 3,3''-di-tert-butyl-5,5''-dimethyl-[1,1':2',1''-terphenyl]-2,2''-bis(olate), was synthesized via a multi-step process involving a Suzuki coupling followed by deprotection. nih.govacs.org The resulting substituted bis-phenol can then be deprotonated to form the corresponding potassium salt. nih.gov The synthesis of polyaryl-substituted potassium cyclopentadienides has also been achieved through the metalation of the corresponding cyclopentadienes with benzyl (B1604629) potassium. mdpi.com

Table 2: Synthesis of Substituted Potassium Phenoxides

| Precursor | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Phenoxyphenol | Potassium tert-butoxide | Dimethylsulfoxide | Potassium phenoxy-phenolate | prepchem.com |

| Aminophenols | KN(SiMe3)2 | Not specified | Potassium complexes with amino-phenolate ligands | rsc.orgresearchgate.net |

| Aryl-substituted cyclopentadienes | Benzyl potassium | THF | Polyaryl-substituted potassium cyclopentadienides | mdpi.com |

Industrial-Scale Preparation Approaches

On an industrial scale, the synthesis of potassium phenoxide is optimized for efficiency, cost-effectiveness, and high yield. The reaction of phenol with potassium hydroxide remains a cornerstone of industrial production. smolecule.com

One common industrial method involves the use of a solvent that can form an azeotrope with water, such as toluene or xylene. google.com In this process, phenol is dissolved in the hydrocarbon solvent, and an aqueous or alcoholic solution of potassium hydroxide is added. The mixture is then heated, and the water formed during the reaction is removed by azeotropic distillation. google.com As the water is removed, the anhydrous potassium phenoxide crystallizes out of the solution and can be collected by filtration. google.com A patent describes a method where a solution of phenol in toluene is reacted with potassium hydroxide in methanol. The subsequent distillation removes both the methanol and the water of reaction, leading to a high yield of substantially pure potassium phenoxide crystals. google.com

Another significant industrial application that involves the in-situ preparation of potassium phenoxide is the Kolbe-Schmitt reaction for the synthesis of salicylic acid and its derivatives. smolecule.com In this process, potassium phenoxide is formed first and then carboxylated under high pressure with carbon dioxide. smolecule.comresearchgate.net The use of potassium phenoxide is often preferred over sodium phenoxide in certain applications due to differences in the regioselectivity of the carboxylation. The industrial conditions for this reaction typically involve temperatures between 120-130°C. smolecule.com

The table below summarizes key parameters of different industrial synthesis approaches for potassium phenoxide.

| Method | Reactants | Solvent | Key Process | Yield | Reference |

| Aqueous Reaction | Phenol, Potassium Hydroxide | Water | Reaction followed by evaporation to dryness under reduced pressure. | 98% | smolecule.comchemicalbook.com |

| Azeotropic Distillation | Phenol, Potassium Hydroxide | Toluene | Azeotropic removal of water to precipitate anhydrous potassium phenoxide. | 93% | google.com |

| In-situ (Kolbe-Schmitt) | Phenol, Potassium Hydroxide | (Typically none) | Formation of potassium phenoxide followed by carboxylation with CO₂ at high pressure and temperature. | Approaching quantitative levels for the carboxylation step. | smolecule.com |

Green Chemistry Principles in Potassium Phenoxide Synthesis

The application of green chemistry principles to the synthesis of potassium phenoxide aims to reduce the environmental impact of the manufacturing process. These principles focus on aspects such as atom economy, waste reduction, use of safer solvents, and energy efficiency. researchgate.netnih.gov

Atom Economy: The direct reaction of phenol with potassium hydroxide to form potassium phenoxide and water exhibits a high atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In this case, the only by-product is water, which is non-toxic.

Waste Prevention: The primary synthetic route generates minimal waste. However, in solvent-based methods, the use and recycling of solvents like toluene present an environmental consideration. Green chemistry encourages the use of solventless conditions or the replacement of hazardous solvents with more environmentally benign alternatives like water, if the process allows for efficient product isolation. nih.gov The aqueous synthesis route followed by evaporation is a good example of a cleaner method, provided the energy for evaporation is considered. chemicalbook.com

Energy Efficiency: Industrial processes, particularly those involving distillation for solvent and water removal, are energy-intensive. google.com Green approaches would focus on optimizing these processes to reduce energy consumption. This could involve using more efficient heat exchangers, optimizing reaction conditions to minimize heating times, or exploring alternative separation techniques that are less energy-demanding than distillation. Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy input, although its application to the large-scale synthesis of potassium phenoxide is not yet widespread. nih.gov

Use of Renewable Feedstocks: While phenol is traditionally derived from petrochemical sources like benzene (B151609), there is growing research into producing it from renewable resources such as lignin, a major component of biomass. A shift towards bio-based phenol would significantly improve the green credentials of potassium phenoxide synthesis.

Catalysis: The use of catalysts is a core principle of green chemistry as it can reduce the energy requirements of reactions and improve selectivity. researchgate.net While the synthesis of potassium phenoxide from phenol and potassium hydroxide is a stoichiometric reaction, research into catalytic routes for the synthesis of phenol derivatives could indirectly impact the greenness of potassium phenoxide production.

The table below outlines the application of green chemistry principles to the synthesis of potassium phenoxide.

| Green Chemistry Principle | Application to Potassium Phenoxide Synthesis | Potential Improvement |

| Atom Economy | The reaction of C₆H₅OH + KOH → C₆H₅OK + H₂O has a high atom economy. | The inherent efficiency of the reaction is a key green feature. |

| Waste Prevention | The primary byproduct is water. Solvent-based methods generate solvent waste. | Utilizing solvent-free methods or recycling solvents. Using water as a solvent where feasible. chemicalbook.comnih.gov |

| Energy Efficiency | Distillation for solvent/water removal is energy-intensive. google.com | Process optimization, use of energy-efficient equipment, or exploring methods like microwave-assisted synthesis. nih.gov |

| Safer Solvents | Toluene and xylene are commonly used but have associated health and environmental risks. google.com | Prioritizing aqueous synthesis or exploring greener, biodegradable solvents. nih.gov |

| Renewable Feedstocks | Phenol is typically derived from fossil fuels. | Development of commercially viable routes to produce phenol from renewable biomass like lignin. |

Mechanistic Investigations of Potassium Phenoxide Reactivity

Nucleophilic Reactivity in Organic Transformations

The reactivity of the phenoxide anion is dictated by the high electron density on the oxygen atom, which also extends to the aromatic ring through resonance, activating the ortho and para positions. This distribution of electron density allows it to participate in a range of nucleophilic reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur with simple aryl halides due to the high energy required to break the C-X bond and the steric hindrance of the ring. wikipedia.org However, when the aromatic ring is activated by potent electron-withdrawing groups (EWGs), such as nitro groups (–NO2), positioned ortho or para to the leaving group, the ring becomes sufficiently electrophilic to be attacked by nucleophiles like potassium phenoxide. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process:

Nucleophilic Attack: The potassium phenoxide attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the EWGs. wikipedia.org

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group, resulting in the final substituted product. libretexts.org

A classic example of carbon-carbon bond formation involving potassium phenoxide is the Kolbe-Schmitt reaction. This carboxylation reaction proceeds by heating potassium phenoxide with carbon dioxide under high pressure and temperature to produce aromatic hydroxy acids. wikipedia.org The choice of the alkali metal cation is crucial; while sodium phenoxide primarily yields salicylic (B10762653) acid (ortho-hydroxybenzoic acid), potassium phenoxide favors the formation of 4-hydroxybenzoic acid (para-hydroxybenzoic acid), an important precursor for parabens. wikipedia.org

The mechanism of the Kolbe-Schmitt reaction has been the subject of extensive investigation. It is believed to proceed through the initial formation of a complex between potassium phenoxide and carbon dioxide. nih.govacs.orgacs.org Computational studies suggest that under reaction conditions, this complex is solvated by additional CO2 molecules. One of the solvated CO2 molecules then acts as an electrophile, attacking the electron-rich benzene (B151609) ring at the ortho or para position. nih.govacs.org This process is considered a direct carboxylation of the phenoxide. acs.org

| Reactant | Temperature | Pressure | Primary Product | Reference |

|---|---|---|---|---|

| Sodium Phenoxide | 125 °C | 100 atm | Salicylic acid | wikipedia.org |

| Potassium Phenoxide | 150-240 °C | 5-40 MPa | 4-Hydroxybenzoic acid | wikipedia.orgacs.org |

Potassium phenoxide is a key reagent in the Williamson ether synthesis for the preparation of aryl ethers. This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion. byjus.comwikipedia.org The reaction follows an SN2 mechanism, where the phenoxide nucleophile performs a backside attack on the carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com

For a successful synthesis with high yields, the alkylating agent must be carefully chosen. The reaction is most efficient with primary alkyl halides or methyl halides. masterorganicchemistry.comucalgary.ca Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, as the strongly basic nature of the phenoxide can promote E2 elimination. masterorganicchemistry.com With tertiary alkyl halides, elimination becomes the predominant reaction pathway, and very little to no ether is formed. wikipedia.orgmasterorganicchemistry.com The reaction is versatile and is widely used in both laboratory and industrial settings to prepare both symmetrical and asymmetrical ethers. byjus.comwikipedia.org

The general conditions for this synthesis involve temperatures ranging from 50-100 °C in solvents like acetonitrile (B52724) or N,N-dimethylformamide, with reaction times of 1-8 hours typically affording yields of 50-95% in a laboratory setting. byjus.com

Metal-Catalyzed Coupling Reactions

In addition to its direct nucleophilic roles, potassium phenoxide is a crucial component in several metal-catalyzed cross-coupling reactions designed to form carbon-oxygen or carbon-boron bonds.

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, most notably the C-O bonds in diaryl ethers. organic-chemistry.orgwikipedia.org The reaction couples an aryl halide with an alcohol or phenol (B47542), often in the form of its corresponding alkali metal salt, such as potassium phenoxide. organic-chemistry.orgresearchgate.net

The traditional Ullmann reaction required stoichiometric amounts of copper and harsh conditions, including high temperatures (often over 200 °C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The mechanism is thought to involve a copper(I) phenoxide intermediate, which is generated in situ. wikipedia.org This organocopper species then reacts with the aryl halide. While a simple oxidative addition/reductive elimination cycle, common in palladium catalysis, is less likely due to the rarity of the Cu(III) oxidation state, it remains a proposed mechanism. organic-chemistry.orgyoutube.com Another proposed pathway involves the reaction of the copper(I) phenoxide with the aryl halide in a net metathesis reaction. wikipedia.org Research has shown that the reaction is first-order in the halobenzene and the copper catalyst, with a variable order for potassium phenoxide. researchgate.net

Modern advancements have introduced soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.org

| Aryl Halide | Nucleophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Substituted Aryl Iodides | Phenols | Cu-NPs, Cs2CO3 | 65-92% | mdpi.com |

| Aryl Bromides | Phenols | CuI/L-proline, Cs2CO3 | Acceptable to high | mdpi.com |

| 4-Chloronitrobenzene | Phenol/KOH | Copper | Not specified | wikipedia.org |

Palladium-catalyzed borylation reactions, such as the Miyaura borylation, are powerful methods for synthesizing arylboronic esters from aryl halides or pseudo-halides. nih.gov These boronic esters are versatile intermediates, most notably for their subsequent use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.gov

The catalytic cycle for the Miyaura borylation of an aryl halide (Ar-X) with a diboron (B99234) reagent (e.g., bis(pinacolato)diboron, B2pin2) typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Transmetalation with the diboron reagent, facilitated by a base.

Reductive elimination to release the arylboronic ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

A base is a critical component of this reaction, and potassium salts are commonly employed. The most frequently used base is potassium acetate (B1210297) (KOAc), although others like potassium phosphate (B84403) (K3PO4) are also effective. nih.govnih.gov Studies have shown that lipophilic potassium carboxylate bases, such as potassium 2-ethylhexanoate, can significantly improve reaction efficiency, allowing for lower catalyst loadings and milder conditions. organic-chemistry.org While potassium phenoxide is not a conventional base for this transformation, the established role of other potassium salts highlights the importance of the cation and the basicity of the anion in promoting the catalytic cycle. The base is believed to facilitate the transmetalation step, which is often rate-limiting. Under certain conditions, even weak bases like KOAc can be sufficient, though this can sometimes lead to undesired side reactions like Suzuki cross-coupling between the newly formed boronic ester and the starting aryl halide. nih.gov

Carboxylation Reactions: The Kolbe-Schmitt Process

The Kolbe-Schmitt reaction is a pivotal carboxylation process in industrial chemistry, enabling the synthesis of aromatic hydroxy acids from alkali metal phenoxides and carbon dioxide. acs.orgacs.org This reaction is a classic example where the choice of the alkali metal cation significantly influences the product distribution. researchgate.net While sodium phenoxide primarily yields salicylic acid, the use of potassium phenoxide allows for the formation of both salicylic acid and p-hydroxybenzoic acid, with the latter often being the major product under specific conditions. researchgate.netresearchgate.net The reaction's outcome is highly sensitive to the experimental parameters, including temperature, pressure, and the solvent used. acs.orgacs.org

Formation and Structure of Potassium Phenoxide-CO2 Complexes

The initial step in the Kolbe-Schmitt reaction mechanism involves the interaction between potassium phenoxide and carbon dioxide. A key point of investigation has been the formation and structure of an intermediate complex. It has been proposed that the reaction proceeds through the initial formation of a potassium phenoxide-carbon dioxide (KOPh-CO₂) complex. acs.orgacs.org

Computational studies have elucidated the structure of this intermediate. acs.orgnih.gov Under reduced carbon dioxide pressure (e.g., 0.1 MPa), a non-solvated KOPh-CO₂ complex is formed. acs.orgacs.org However, under typical Kolbe-Schmitt reaction conditions, which involve high pressure and temperature, this complex becomes solvated by one or two additional CO₂ molecules. acs.orgacs.orgnih.gov In this solvated complex, one of the solvating CO₂ molecules is positioned to perform an electrophilic attack on the phenoxide's benzene ring, while the original CO₂ moiety in the complex essentially acts as a solvent molecule. acs.orgnih.gov The geometry of the solvated complexes (B₁ and B₂) is very similar to the non-solvated form (B₀). researchgate.net This model, where the complex is an active participant in the carboxylation, is supported by NMR and IR measurements. acs.orgresearchgate.netnih.gov

However, there is also evidence supporting a competitive mechanism. Some studies suggest that a direct carboxylation of the phenoxide by a CO₂ molecule occurs, competing with the formation of the KOPh-CO₂ complex. rsc.org It has been proposed that the complex, once formed, is not easily transformed into the final carboxylic acid products but instead thermally decomposes back to the phenoxide, which can then undergo direct carboxylation. rsc.org

Influence of Reaction Conditions on Product Selectivity

The distribution of ortho (salicylic acid) and para (p-hydroxybenzoic acid) isomers in the carboxylation of potassium phenoxide is not fixed and can be manipulated by altering the reaction conditions. The interplay of temperature, pressure, cation properties, and solvent choice dictates the final product ratio.

Temperature and carbon dioxide pressure are critical parameters that significantly affect both the reaction yield and the selectivity towards ortho- or para-carboxylation. acs.orgacs.org The carboxylation of potassium phenoxide has been studied over a wide range of temperatures (20–240 °C) and pressures (5–40 MPa). acs.orgresearchgate.net

Generally, higher temperatures can increase the reaction rate but may also favor the formation of the thermodynamically more stable para-isomer, p-hydroxybenzoic acid. aakash.ac.in Conversely, lower temperatures often favor the formation of the ortho-isomer, salicylic acid. aakash.ac.in For instance, in the carboxylation of potassium phenoxide, it was observed that at higher constant pressures, the yield of the para product decreased as the temperature increased. researchgate.net One study on potassium phenoxide carboxylation found significant product formation only at 483 K, yielding primarily salicylic acid (43.4-49.3%) and 4-hydroxyisophthalic acid (5.1-6.3%), with very poor yields at other temperatures between 473 K and 493 K. nih.govmdpi.com

Increased CO₂ pressure generally enhances the carboxylation process. numberanalytics.com For the related sodium phenoxide system, increasing CO₂ pressure from 0.5 MPa to 2 and 3 MPa significantly boosted the yields of salicylic acid and 4-hydroxybenzoic acid. nih.gov While high pressure is a hallmark of the Kolbe-Schmitt reaction, it's the combination with temperature that steers the selectivity. wikipedia.org

Table 1: Effect of Temperature and Reaction Time on Potassium Phenoxide Carboxylation at 3 MPa CO₂ Pressure This table is interactive and allows for sorting and filtering of data.

| Temperature (K) | Reaction Time (h) | Salicylic Acid (SA) Yield (%) | 4-Hydroxyisophthalic Acid (4HiPh) Yield (%) | Reference |

|---|---|---|---|---|

| 473 | 1-3 | <5 | 0 | nih.gov |

| 478 | 1-3 | <5 | 0 | nih.gov |

| 483 | 1 | 48.9 | 5.1 | nih.gov |

| 483 | 2 | 49.3 | 5.3 | nih.gov |

| 483 | 3 | 43.4 | 6.3 | nih.gov |

| 488 | 1-3 | <5 | 0 | nih.gov |

| 493 | 1-3 | <5 | 0 | nih.gov |

The nature of the alkali metal cation is arguably one of the most decisive factors in determining the regioselectivity of the Kolbe-Schmitt reaction. researchgate.net While smaller cations like lithium and sodium strongly favor the formation of salicylic acid (ortho-product), the larger potassium cation allows for the formation of significant amounts of p-hydroxybenzoic acid (para-product). researchgate.netnih.gov

Theoretical studies using Density Functional Theory (DFT) have shown that the yield of the para-substituted product increases as the ionic radius of the alkali metal increases (from lithium to cesium). researchgate.netnih.gov The larger size of the potassium cation is thought to hinder the chelation that stabilizes the ortho-intermediate, which is more pronounced with smaller cations like sodium. jk-sci.com This makes the pathway to the para-product more competitive. researchgate.net For potassium, rubidium, and cesium phenoxides, mixtures of salicylic and p-hydroxybenzoic acids are typically obtained. researchgate.net

While the Kolbe-Schmitt reaction is often performed with solid phenoxide, the use of a solvent can offer advantages by creating a homogeneous reaction mixture and potentially allowing for milder reaction conditions. researchgate.netfuture4200.com The choice of solvent can influence reaction kinetics, yield, and product distribution. numberanalytics.com

Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often favored because they can stabilize the phenoxide ion and facilitate the carboxylation step. numberanalytics.com For example, sodium 2-naphthoxide can be readily carboxylated in dioxane at a relatively low temperature of 50-60°C and atmospheric pressure. future4200.com In silico studies using density functional methods have been employed to investigate and design optimal solvents to improve reaction rates. researchgate.net The presence of even small amounts of water is known to decrease the product yield, emphasizing the need for thoroughly dried reactants and solvents. jk-sci.com

Kinetic Studies and Mechanistic Pathways of Carboxylation

Kinetic studies are essential for understanding the underlying mechanism of the carboxylation of potassium phenoxide. The reaction is complex, with several competing pathways and potential intermediates. researchgate.net Systematic studies have been conducted to build kinetic models that describe the effects of various reaction conditions, such as temperature, CO₂ pressure, and reactant loading. nih.govresearchgate.net

Direct Electrophilic Aromatic Substitution : In this pathway, a molecule of CO₂ directly attacks the ortho or para position of the potassium phenoxide to form a cyclohexadienone intermediate, which then tautomerizes to the final hydroxybenzoate salt. rsc.org

Intramolecular Rearrangement : This pathway involves the initial formation of the KOPh-CO₂ complex, as discussed previously. This complex then undergoes an intramolecular rearrangement, where the CO₂ moiety attacks the ring at the ortho or para position. acs.org The intramolecular conversion of this complex is considered by some researchers to be the most responsible step for the product distribution. acs.org

Energy diagrams calculated via DFT show that for potassium phenoxide, the carboxylation pathways to both the ortho and para positions are competitive. researchgate.net The ortho pathway often has lower activation energies, making it kinetically favored, while the para product can be thermodynamically more stable. aakash.ac.inresearchgate.net The formation of 4-hydroxybenzoic acid (4HBA) from potassium phenoxide is well-established, and some studies suggest that any 4HBA formed can be rapidly converted further into dicarboxylated products like 4-hydroxyisophthalic acid under certain conditions, which explains why it might not always be detected as a final major product. nih.gov

Ortho versus Para Selectivity Studies

The phenoxide ion, the reactive species derived from potassium phenoxide, possesses a hydroxyl group that is a strong activating group in electrophilic aromatic substitution. This directs incoming electrophiles to the ortho and para positions of the benzene ring. masterorganicchemistry.com The specific regioselectivity between the ortho and para positions is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion (in this case, potassium).

In reactions with certain superelectrophiles, such as 2-N-(2',4'-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, potassium phenoxide demonstrates C-attack at both the ortho and para positions to form carbon-bonded adducts. cdnsciencepub.comcdnsciencepub.com This highlights the inherent reactivity at these sites.

A classic example illustrating this selectivity is the Kolbe-Schmitt reaction, the carboxylation of alkali metal phenoxides. Theoretical studies on the carboxylation of potassium phenoxide show that the CO2 moiety can perform an electrophilic attack at both the ortho and para positions of the benzene ring. researchgate.net The yield of the para-substituted product has been observed to increase with the increasing ionic radius of the alkali metal used. researchgate.net While ortho- and para- products are generally favored, recent strategies have been developed to override this natural selectivity, for instance, using carbon dioxide as a transient directing group to achieve meta-arylation of phenols. nih.gov

| Reaction Type | Observed Selectivity | Controlling Factors | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (General) | Ortho and Para directing | The hydroxyl group is an activating, ortho-para director. | masterorganicchemistry.com |

| Reaction with Superelectrophiles | Formation of both ortho and para carbon-bonded adducts. | High reactivity of the electrophile. | cdnsciencepub.com |

| Kolbe-Schmitt Reaction (Carboxylation) | Mixture of ortho and para products. | Alkali metal cation size, reaction temperature, and pressure. | researchgate.net |

| Substitution on Perfluorodiazines | Primarily para-substitution. | Transition state stability, allowing π-complexation between the phenoxide and the diazine ring. | mdpi.com |

Complex Cluster Mechanisms in Solution

The reactivity of potassium phenoxide in solution is significantly influenced by its state of aggregation and coordination environment. Rather than existing as simple, discrete ions, potassium phenoxide can form complex structures, particularly in the presence of phenol. figshare.comacs.org

High-resolution powder X-ray diffraction studies on potassium phenoxide-phenol solvates (C₆H₅OK·x(C₆H₅OH) where x=2, 3) have revealed the formation of polymeric zigzag chains. figshare.comacs.orgnih.gov In these structures, the potassium ions are at the center of distorted octahedra. figshare.comnih.gov The coordination sphere of the potassium ion is complex, involving bonds to five oxygen atoms from neighboring phenoxide and phenol molecules, as well as coordination with the π-electrons of a phenyl ring. figshare.comacs.orgnih.gov This π-coordination is a notable feature of alkali metal phenolate-phenol complexes. acs.org The degree of distortion in this octahedral geometry decreases as the amount of free phenol in the complex increases. figshare.comnih.gov

While these polymeric structures are well-characterized in the solid state, the behavior in solution can be versatile. For instance, DOSY (Diffusion-Ordered Spectroscopy) NMR measurements of certain potassium complexes supported by amino-phenolate ligands suggest they are monomeric in solution. researchgate.net This indicates that the extent of clustering is highly dependent on the specific ligand environment and solvent conditions.

| System | Structural Feature | Potassium (K⁺) Coordination | Reference |

|---|---|---|---|

| C₆H₅OK·2C₆H₅OH | Polymeric zigzag chains | Distorted octahedra: 5 oxygen atoms and 1 phenyl ring (π-coordination). | figshare.comnih.gov |

| C₆H₅OK·3C₆H₅OH | Polymeric zigzag chains | Distorted octahedra (less distorted than x=2 complex): 5 oxygen atoms and 1 phenyl ring (π-coordination). | figshare.comnih.gov |

| Potassium phenoxide-CO₂ complex | Intermediate complex can be solvated by one or two CO₂ molecules under reaction conditions. | Coordination to phenoxide oxygen and CO₂. | researchgate.netresearchgate.net |

| Amino-phenolate K⁺ complexes | Monomeric in solution | Coordination is closely related to the nature of the ortho-substituent on the phenolate (B1203915) ring. | researchgate.net |

Oxidation and Reduction Pathways

The phenoxide system is central to a facile redox equilibrium involving quinones and hydroquinones.

Formation of Quinones via Oxidation

Phenols, and by extension potassium phenoxide, are readily oxidized to form quinones, even without a hydrogen atom on the hydroxyl-bearing carbon. libretexts.orglibretexts.org The oxidation of phenol itself typically yields para-benzoquinone. libretexts.orgkhanacademy.org This oxidation can be accomplished using a variety of oxidizing agents. libretexts.org Early studies showed that electrochemical oxidation of phenols proceeds through a phenoxonium ion intermediate, which leads to quinones in the presence of water. nih.gov

Reduction to Hydroquinones

The oxidation process is reversible. Quinones can be easily reduced back to their corresponding dihydroxybenzene forms, known as hydroquinones. libretexts.orgkhanacademy.org For example, p-benzoquinone is reduced to hydroquinone. This redox capability is biologically significant, with the ubiquinone/ubiquinol (a quinone/hydroquinone system) couple playing a vital role in cellular electron transport chains. libretexts.orgkhanacademy.org

| Transformation | Reactant | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Oxidation | Phenol / Phenoxide | Quinone (e.g., p-Benzoquinone) | Chromic acid (CrO₃), Sodium dichromate (Na₂Cr₂O₇), Fremy's salt [(KSO₃)₂NO] | libretexts.orglibretexts.org |

| Reduction | Quinone (e.g., p-Benzoquinone) | Hydroquinone | Stannous chloride (SnCl₂), Sodium borohydride (B1222165) (NaBH₄) | libretexts.org |

Ambident Reactivity and Site-Selective Attacks

The phenoxide ion is an ambident nucleophile, meaning it has two or more potential nucleophilic centers and can react at different sites depending on the conditions. cdnsciencepub.com The primary reactive sites are the negatively charged oxygen atom (O-attack) and the electron-rich carbon atoms at the ortho and para positions of the aromatic ring (C-attack). cdnsciencepub.comnih.gov

A comprehensive study of phenolate reactivity has shown that the site of attack is often governed by kinetic versus thermodynamic control. nih.gov

Kinetic Control : Attack on the oxygen atom is generally faster and thus kinetically favored.

Thermodynamic Control : Attack on the carbon atom of the ring leads to a more stable product and is therefore thermodynamically favored.

In reactions with highly reactive "superelectrophiles," a dichotomy in reaction pathways is observed. Potassium phenoxide can engage in both C-attack, forming C-7 carbon-bonded adducts via its ortho and para positions, and O-attack at a different electrophilic center (C-1'), leading to cleavage products. cdnsciencepub.com In this specific system, both the C-attack and O-attack pathways were found to be effectively irreversible. cdnsciencepub.com This contrasts with phenoxyl radicals, which also exhibit ambident electrophilicity, reacting with DNA to form both oxygen- and carbon-bonded adducts. researchgate.net

| Attack Type | Reaction Site | Governing Principle | Outcome | Reference |

|---|---|---|---|---|

| O-Attack | Phenolic Oxygen | Kinetic Control (generally faster) | Formation of phenyl ethers or esters. | nih.gov |

| C-Attack | Ortho and Para carbons | Thermodynamic Control (more stable product) | Formation of C-substituted phenols. | nih.gov |

| Ambident Attack (on Superelectrophiles) | Both Oxygen and Carbon sites | Irreversible reaction pathways | Simultaneous formation of C-adducts and O-cleavage products. | cdnsciencepub.com |

Substitution Reactions with Inorganic Rings: Hexahalocyclotriphosphazenes

Potassium phenoxide is an effective nucleophile for substitution reactions on inorganic ring systems, such as hexahalocyclotriphosphazenes (P₃N₃X₆, where X = Cl, F). Kinetic studies of the reaction between potassium phenoxide and P₃N₃X₆ in various solvents have provided insight into the mechanism. tandfonline.com

The experimental data are consistent with an associative reaction mechanism . tandfonline.com This involves the formation of a five-centered phosphorus intermediate. A key finding from these studies is that the rate-determining step appears to be the initial addition of the phenoxide nucleophile to the phosphorus center, rather than the subsequent cleavage of the phosphorus-halide (P-X) bond. tandfonline.com Furthermore, the reaction rate is enhanced when the halogen on the phosphazene ring is fluorine instead of chlorine, which is attributed to the higher positive charge on the fluorinated phosphorus centers, making them more susceptible to nucleophilic attack. tandfonline.com Computational studies support the proposed associative mechanism over a dissociative one. tandfonline.com

| Reactant | Key Mechanistic Finding | Rate-Determining Step | Effect of Halogen (X) | Reference |

|---|---|---|---|---|

| P₃N₃Cl₆ (Hexachlorocyclotriphosphazene) | Associative mechanism via a five-centered P intermediate. | Addition of the phenoxide ion. | Reaction with P₃N₃F₆ is faster due to higher positive charge on P centers. | tandfonline.com |

Quantum Mechanical Investigations (e.g., DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties and reactivity of potassium phenoxide at the molecular level. nih.gov These computational methods allow for detailed investigations that complement and explain experimental observations.

Analysis of Electronic Structure and Charge Distribution

Theoretical studies reveal that the negative charge in the phenoxide ion is not localized solely on the oxygen atom but is delocalized over the aromatic ring through resonance. This charge delocalization is a key factor in its reactivity. Computational techniques like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify the charge distribution. vt.edu

For instance, in the Kolbe-Schmitt reaction, understanding the charge distribution is crucial. The reaction between carbon dioxide and the polarized O-K bond in potassium phenoxide proceeds smoothly, facilitated by the polar nature of the bonds, as illustrated by the distribution of Mulliken charges. researchgate.net The charge distribution in the phenoxide anion explains its stability, with the more delocalized excess charge leading to greater stability in the gas phase. vt.eduaip.org In contrast, in polar solvents, the more localized charge on a carboxylate can be solvated more efficiently. aip.org

DFT calculations on related systems, such as tris(8-hydroxyquinoline) aluminum (Alq3) doped with potassium, show that charge is transferred from the potassium atoms to the nitrogen atoms of the Alq3 molecule. diva-portal.org This is evidenced by the appearance of a new peak at a lower binding energy in the N(1s) spectrum upon potassium deposition. diva-portal.org The location of the largest changes on the pyridyl side of the ligand is consistent with the location of the Lowest Unoccupied Molecular Orbital (LUMO). diva-portal.org

Table 1: Comparison of Calculated Properties for Phenoxide and Related Species

| Species | Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|---|

| Phenolate | Gas-Phase Vertical Ionization Energy (VIE) | EOM-IP-CCSD | 1.99 eV | nih.gov |

| Phenol | Gas-Phase Vertical Ionization Energy (VIE) | EOM-IP-CCSD | 8.55 eV | nih.gov |

| Phenolate in Bulk Water | Vertical Ionization Energy (VIE) | EOM/EFP | 7.71 eV | nih.gov |

| Phenol in Bulk Water | Vertical Ionization Energy (VIE) | EOM/EFP | 7.89 eV | nih.gov |

| Phenolate in Bulk Water | Oxidation Potential | LRA and EOM/EFP | 0.89 V | nih.gov |

| Phenol in Bulk Water | Oxidation Potential | LRA and EOM/EFP | 1.32 V | nih.gov |

Modeling Reaction Energetics and Transition States

DFT methods are extensively used to model the energetics of reactions involving potassium phenoxide, including the calculation of activation barriers and the identification of transition state structures. researchgate.netjbnu.ac.kr This is particularly valuable for understanding reaction mechanisms, such as in the Kolbe-Schmitt reaction, where DFT calculations have elucidated the entire reaction pathway, including intermediates and transition states. researchgate.netresearchgate.net

Studies on the carboxylation of alkali metal phenoxides show that the reactions proceed through similar mechanisms with comparable energy profiles, involving multiple transition states and intermediates. researchgate.net For the carboxylation of potassium phenoxide, the reaction can proceed to both ortho and para positions, with the pathway to the para product being thermodynamically more favorable, while the ortho pathway has lower activation barriers. researchgate.net The difference in free energies between the ortho and para transition states ultimately determines the product distribution. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr) reactions, DFT calculations have been used to investigate the reaction of phenoxide with various perfluoroaromatics. mdpi.com These studies predict activation energies and reveal that the regioselectivity is influenced by the stability of the transition states, which can be enhanced by π-complexation between the phenoxide and the electron-deficient diazine ring. mdpi.com

Table 2: Calculated Activation Energies for Phenoxide Substitution Reactions

| Reactant | Substitution Position | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Perfluoropyrimidine | Carbon 4 | 1.699 | mdpi.com |

| Perfluoropyridazine | Carbon 4 | 2.572 | mdpi.com |

| Perfluoropyrazine | - | 6.167 | mdpi.com |

| Perfluoropyridine | Carbon 4 | 4.16 | mdpi.com |

Simulation of Reactivity in Complex Systems

Computational simulations allow for the study of potassium phenoxide's reactivity in more complex environments that mimic real-world reaction conditions.

Ionic Liquid Systems

The reactivity of phenoxides, including potassium phenoxide, has been investigated in ionic liquid systems. Ionic liquids can act as both solvents and catalysts, influencing reaction outcomes. researchgate.net Computational models, such as DFT, can predict how the specific interactions between the phenoxide, the cation of the ionic liquid, and other species in the solution affect reactivity. For example, the ionic liquid cation can interact with the phenoxide oxygen, stabilizing it and potentially decreasing its nucleophilicity. rsc.org The use of a phenolate platform is a known method for anion exchange in the synthesis of ionic liquids. rsc.orgresearchgate.net

Gas-Phase and Solvated Reaction Environments

Simulations are crucial for understanding the differences in reactivity between the gas phase and solvated environments. In the gas phase, reactions may proceed without an activation barrier, a phenomenon that has been observed in the initial complex formation between alkali metal phenoxides and CO2. researchgate.net However, in solution, solvent molecules can significantly impact the reaction pathway.

For instance, in the Kolbe-Schmitt reaction, simulations have shown that under reduced pressure, the potassium phenoxide-CO2 complex is not solvated by CO2 molecules. researchgate.netacs.org But under reaction conditions, the complex is solvated by one or two CO2 molecules, one of which then acts as the electrophile in the attack on the benzene ring. researchgate.netacs.org

Prediction of Polymerization Outcomes and Mechanisms

Theoretical and computational chemistry plays a significant role in predicting the outcomes and elucidating the mechanisms of polymerization reactions involving potassium phenoxide and related initiators. acs.org Potassium-based complexes, including phenoxides, have been shown to be highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ethylene (B1197577) brassylate. researchgate.netmdpi.com

Computational studies, often in conjunction with experimental data, help to understand the polymerization mechanism. For example, in the ROP of L-lactide catalyzed by a potassium oximate complex, a detailed mechanistic study revealed an unusual anionic mechanism in the absence of a co-initiator, where monomer deprotonation initiates polymerization. mdpi.com DFT calculations can be used to study the entire polymerization cycle, including initiation, propagation, and potential side reactions. nsf.gov For instance, in the polymerization of p-phenylenediamine (B122844) initiated by potassium persulfate, DFT calculations showed that the dimerization step is rate-limiting. nsf.gov

These computational approaches enable the screening of potential catalysts and reaction conditions to optimize polymer properties such as molecular weight and stereoselectivity. acs.orgresearchgate.net

Emerging Applications of Potassium Phenoxide

Polymerization Catalysis

Recent research has highlighted the potential of potassium phenoxide and its derivatives as catalysts for ring-opening polymerization (ROP).

Potassium phenoxide complexes have been investigated as catalysts for the ROP of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. rsc.orgresearchgate.net The structure of the phenoxide ligand, particularly the presence of bulky substituents, can significantly influence the activity and stereoselectivity of the polymerization. rsc.org For instance, crown ether complexes of potassium phenoxides with bulky ortho-substituents have shown high catalytic activity and isoselectivity for the ROP of rac-lactide. rsc.org

Potassium phenoxides bearing bulky and flexible substituents have also been shown to be highly active catalysts for the ROP of macrolactones like ethylene (B1197577) brassylate. dntb.gov.uaresearchgate.net This opens up possibilities for the synthesis of new biobased and biodegradable polyesters. researchgate.net

Precursor for Advanced Materials

Potassium phenoxide serves as a precursor for the synthesis of other metal phenoxides, which are important materials with applications in catalysis and electronics. smolecule.com It can also be used in the synthesis of specialized materials such as fluoropolymers. ontosight.ai

Conclusion

Potassium phenoxide is a fundamentally important chemical compound with a rich history and a vibrant future in advanced chemical research. Its well-established synthetic utility in classical organic reactions is now being complemented by exciting new applications in polymerization catalysis and materials science. The ongoing exploration of its unique reactivity, driven by the properties of the potassium cation, promises to unlock further innovations in synthesis and materials development. As researchers continue to delve into the nuances of alkali metal phenoxide chemistry, potassium phenoxide is poised to remain a key player in the chemist's toolkit.

Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of potassium phenoxide, offering detailed information about the atomic arrangement and behavior of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify and analyze the different proton environments within the phenoxide ion. Due to the symmetry of the phenyl ring, the five aromatic protons are not chemically equivalent; they exist in three distinct electronic environments: ortho, meta, and para to the oxygen atom. docbrown.infolibretexts.org This differentiation results in a ¹H NMR spectrum that typically displays three distinct signals for the aromatic protons. docbrown.info

The formation of the phenoxide ion from phenol (B47542) by deprotonation of the hydroxyl group leads to an increase in electron density in the aromatic ring, particularly at the ortho and para positions. This increased shielding causes an upfield shift (to a lower ppm value) for the corresponding protons compared to their positions in the spectrum of phenol. docbrown.info The integrated area under each signal corresponds to the number of protons in that environment, typically showing a 2:2:1 ratio for the ortho, meta, and para protons, respectively. docbrown.info

| Proton Position | Expected Chemical Shift (δ, ppm) Range (relative to phenol) | Splitting Pattern | Integration |

| Ortho (C2-H, C6-H) | Upfield shift | Doublet | 2H |

| Meta (C3-H, C5-H) | Slight upfield shift | Triplet | 2H |

| Para (C4-H) | Upfield shift | Triplet | 1H |

This interactive table summarizes the expected ¹H NMR spectral data for the aromatic protons of the phenoxide ion.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the phenoxide ion. docbrown.info The spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, the six carbon atoms of the benzene (B151609) ring give rise to four distinct signals. docbrown.info

The carbon atom bonded directly to the oxygen (the ipso-carbon, C1) is significantly deshielded and appears at a characteristic downfield position. The other signals correspond to the two equivalent ortho carbons (C2, C6), the two equivalent meta carbons (C3, C5), and the single para carbon (C4). docbrown.info In situ ¹³C NMR studies can also be used to track the formation of intermediates in reactions involving potassium phenoxide, where the appearance of new carbon signals indicates the formation of transient species. rsc.org

| Carbon Position | Expected Chemical Shift (δ, ppm) Range |

| Ipso (C1) | 160 - 170 |

| Ortho (C2, C6) | 120 - 130 |

| Meta (C3, C5) | 128 - 135 |

| Para (C4) | 115 - 125 |

This interactive table presents the typical ¹³C NMR chemical shift ranges for the carbon atoms in the phenoxide ion.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized 2D NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net This method is particularly valuable for studying the behavior of potassium phenoxide in solution. researchgate.net The diffusion coefficient of a molecule is related to its size, shape, and interactions with the solvent. emerypharma.comjhu.edu

DOSY experiments can provide insights into:

Aggregation: By measuring the diffusion coefficient, it is possible to determine if potassium phenoxide exists as single ion pairs, dimers, or larger aggregates in solution. Larger aggregates will diffuse more slowly and thus have a smaller diffusion coefficient. nih.gov

Ion Pairing: The technique can help characterize the nature of the ion pairing between the potassium cation (K⁺) and the phenoxide anion (C₆H₅O⁻).

Solvation: The extent of solvent interaction with the potassium phenoxide ion pair can influence its effective hydrodynamic radius and, consequently, its diffusion rate. nih.gov

Mixture Analysis: DOSY is a powerful tool for analyzing reaction mixtures without the need for physical separation, allowing for the identification of different species based on their unique diffusion rates. researchgate.netfsu.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The FTIR spectrum of potassium phenoxide is distinct from that of its parent compound, phenol. The most significant difference is the absence of the broad absorption band characteristic of the O-H stretching vibration, which typically appears between 3200 and 3600 cm⁻¹ in the spectrum of phenol. nist.gov

Key vibrational modes observed in the spectrum of potassium phenoxide include:

C-O Stretching: The stretching vibration of the carbon-oxygen single bond is a prominent feature, typically appearing in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are observed as sharp peaks just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the benzene ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | Strong |

This interactive table details the characteristic IR absorption bands for the functional groups in potassium phenoxide.

In-situ FTIR spectroscopy is a valuable process analytical technology (PAT) for real-time monitoring of chemical reactions involving potassium phenoxide. mt.comnih.gov By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be collected continuously throughout the reaction. clairet.co.uk

This methodology allows researchers to:

Track Reactant Consumption: The decrease in the intensity of characteristic absorption bands of potassium phenoxide (e.g., the C-O stretch) can be monitored to determine its rate of consumption. youtube.com

Monitor Product Formation: The appearance and increase in intensity of peaks corresponding to the product provide real-time information on the reaction's progress and yield.

Identify Intermediates: Transient or unstable reaction intermediates may be detected by the appearance and subsequent disappearance of unique absorption bands, offering crucial mechanistic insights. rsc.orgmdpi.com

This kinetic data is essential for optimizing reaction conditions, ensuring reaction completion, and understanding reaction mechanisms. chemrxiv.orgjascoinc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within potassium phenoxide. The absorption of UV or visible radiation by the phenoxide ion results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. shu.ac.uk In organic molecules like the phenoxide ion, these transitions typically involve π and n electrons moving to a π* (pi antibonding) excited state. shu.ac.uk

The UV-Vis spectrum of the phenoxide anion, the active chromophore in potassium phenoxide, is characterized by distinct absorption bands corresponding to these electronic transitions. Research has identified two primary absorption bands for aqueous phenolate (B1203915): the S₀–S₁ transition and the S₀–S₂ transition. rsc.orgresearchgate.net The S₀–S₁ absorption band has its origin around 300 nm, while the S₀–S₂ band peaks at approximately 235 nm. rsc.org

A study combining femtosecond transient absorption spectroscopy and high-level quantum chemistry calculations provided detailed insights into the photooxidation dynamics of aqueous phenolate. rsc.orgresearchgate.net The broad absorption centered around 700 nm is attributed to solvated electrons, while a feature with a peak around 540 nm is assigned to an excited state absorption of the phenolate S₁ state. rsc.orgresearchgate.net The specific wavelengths of maximum absorbance (λmax) for these transitions are influenced by the solvent environment. shu.ac.uk The polarity of the solvent can shift the absorption peaks to shorter (blue shift) or longer (red shift) wavelengths. shu.ac.uk

Table 1: Electronic Transitions in the Phenoxide Ion

| Transition | Wavelength Region (nm) | Description |

| n → π | ~270-300 | Involves the promotion of a non-bonding electron (from the oxygen atom) to a π antibonding orbital. These transitions are generally of lower intensity. shu.ac.uk |

| π → π | ~235-280 | Corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. These transitions are typically more intense than n → π* transitions. shu.ac.ukrsc.org |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. In the analysis of potassium phenoxide, mass spectrometry can identify the molecular ion, which provides the exact mass of the molecule. researchgate.net When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion is then measured. longdom.org

For potassium phenoxide (C₆H₅KO), the expected molecular ion peak would correspond to the mass of the intact molecule. The molecular ion of phenol (C₆H₅OH), a closely related compound, has an m/z of 94. docbrown.info Given that potassium phenoxide is the potassium salt of phenol, its mass spectrum would show a different molecular ion peak reflecting the substitution of a hydrogen atom with a potassium atom.

The molecular ions can be unstable and may break apart into smaller, charged fragments. chemguide.co.uk This fragmentation pattern provides valuable information about the structure of the molecule. libretexts.org For instance, in the mass spectrum of phenol, a common fragment is observed at m/z 66, which corresponds to the loss of a molecule of carbon monoxide (CO) from the molecular ion. docbrown.info While a specific fragmentation pattern for potassium phenoxide is not detailed in the provided search results, it is expected to exhibit fragmentation pathways related to the phenoxide structure.

High-resolution mass spectrometry can provide the exact mass of the molecular ion, which can be used to determine the molecular formula of the compound. chemguide.co.uk

Table 2: Expected Molecular Ions in Mass Spectrometry

| Compound | Molecular Formula | Expected m/z of Molecular Ion (M+) |

| Phenol | C₆H₅OH | 94 |

| Potassium Phenoxide | C₆H₅KO | 132 |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method has been successfully employed to elucidate the solid-state structure of potassium phenoxide, particularly in its co-crystallized forms with phenol. acs.org

Research involving high-resolution powder X-ray diffraction has provided detailed structural information for two such compounds: C₆H₅OK·2C₆H₅OH and C₆H₅OK·3C₆H₅OH. acs.org These studies are significant for understanding the mechanisms of reactions like the Kolbe-Schmitt synthesis, where potassium phenoxide is a key reactant. acs.org

The crystal structures reveal that both compounds form polymeric zigzag chains. acs.org In these chains, the potassium ions are coordinated by five oxygen atoms and one phenyl ring, which contributes its π electrons to the coordination sphere. acs.org This arrangement results in a distorted octahedral geometry around the potassium ions. acs.org It was observed that the degree of distortion in the octahedra decreases as the number of free phenol molecules in the crystal structure increases. acs.org

Table 3: Crystallographic Data for Potassium Phenoxide-Phenol Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| C₆H₅OK·2C₆H₅OH | Orthorhombic | Abm2 | a = 10.12458(4) Å, b = 21.2413(1) Å, c = 7.89784(3) Å |

| C₆H₅OK·3C₆H₅OH | Orthorhombic | Pbca | a = 22.7713(1) Å, b = 25.4479(2) Å, c = 7.75549(4) Å |

Other Advanced Analytical Techniques in Complex Systems

In addition to the core spectroscopic and chromatographic methods, other advanced analytical techniques are employed to study potassium phenoxide in more complex environments and reaction systems. These methods provide deeper insights into its reactivity and behavior under various conditions.

In-situ Monitoring: Real-time monitoring of reactions involving potassium phenoxide is crucial for process optimization. In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products.

Computational Simulations: Theoretical investigations and computational modeling, such as Density Functional Theory (DFT), are used to elucidate reaction mechanisms. For example, computational studies have been used to understand the structure of the intermediate complex formed between potassium phenoxide and carbon dioxide during the Kolbe-Schmitt reaction. These simulations can predict how interactions between the phenoxide, the cation, and the solvent influence the reaction outcome.

Ionic Liquid Systems: The reactivity of phenoxides, including potassium phenoxide, has been investigated in ionic liquid systems. In these systems, ionic liquids can function as both solvents and catalysts, and advanced analytical techniques are necessary to understand the complex interactions and reaction pathways.

These advanced methods, often used in combination, provide a more comprehensive understanding of the chemical and physical properties of potassium phenoxide in complex systems.

Applications in Advanced Materials and Biochemical Research

Utilization in Polymer and Resin Production

The reactivity of potassium phenoxide makes it a valuable component in the synthesis of several high-performance polymers and resins. It primarily acts as a potent nucleophile or a precursor to generate phenoxy functionalities within a polymer backbone.

Polyphosphazenes are a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which can be modified with a wide range of organic side groups. The introduction of phenoxy groups imparts valuable properties such as thermal stability. Potassium phenoxide is integral to this process.

In one established synthetic route, poly(dichlorophosphazene) (B1141720) is used as a starting polymer. The chlorine atoms on the phosphazene backbone are susceptible to nucleophilic substitution. While sodium phenoxide is also commonly used, potassium phenoxide serves a similar function in displacing the chlorine atoms to yield poly(bis(phenoxy)phosphazene) (PBPP). researchgate.netnih.gov The general reaction involves treating poly(dichlorophosphazene) with the alkali metal phenoxide. google.com

Recent research has also focused on interfacial polymerization to create thin-film composite membranes of cyclomatrix poly(phenoxy)phosphazenes for applications like gas separation. uva.es In this method, biphenols are dissolved in a dimethyl sulfoxide (B87167) (DMSO) solution containing potassium hydroxide (B78521) (KOH). The KOH acts as a superbase in DMSO, deprotonating the phenol (B47542) to form potassium phenoxide in situ. uva.es This highly soluble and nucleophilic phenolate (B1203915) then reacts with hexachlorocyclotriphosphazene (HCCP) at the interface of the two immiscible solvents (e.g., DMSO and cyclohexane) to form a highly cross-linked polymer film. uva.es This technique demonstrates the enhanced reactivity of potassium phenoxide in specific solvent systems to produce advanced polymeric materials. uva.es

The reaction conditions, such as temperature, solvent, and concentration, are critical for controlling the structure of the final polymer and minimizing defects like branching or unwanted substitutions. nih.govresearchgate.net

Table 1: Key Reactants in Poly(phenoxy)phosphazene Synthesis

| Reactant Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Potassium Phenoxide | C₆H₅OK | Nucleophile providing the phenoxy side group |

| Poly(dichlorophosphazene) | (NPCl₂)n | Polymer backbone for substitution |

| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | Trimer used for interfacial polymerization |

| Potassium Hydroxide | KOH | Base used to form potassium phenoxide in situ |

Potassium phenoxide is identified as a key component and catalyst in the production of polycarbonates and epoxy resins. alfa-industry.comalfa-chemistry.com

In polycarbonate synthesis, one of the fundamental industrial methods is the interfacial phosgenation process. google.com This process involves the reaction of a phenoxide, dissolved in an aqueous alkali solution, with phosgene (B1210022) in an inert organic solvent at the interface between the two liquids. google.com The highly reactive phenolate anion attacks the phosgene, leading to the rapid formation of chloroformate groups and subsequently the polycarbonate oligomers. google.com While the literature often refers to phenoxides generally, potassium phenoxide, derived from potassium hydroxide and a bisphenol, is a relevant species in this type of polycondensation reaction.

In the context of epoxy resins, potassium phenoxide can act as a base catalyst. google.com It facilitates the reaction between polyhydroxy compounds and epihalohydrins to form the epoxypropoxy-functionalized monomers that are precursors to the final cured resin. google.com Research into the chemical recycling and depolymerization of amine-cured epoxy resins also highlights the role of the phenoxide group. Studies have shown that using strong bases like potassium tert-butoxide can cleave the C-O bonds within the epoxy polymer structure, generating potassium phenoxide as a stable product. acs.orgnrel.gov This reverse reaction underscores the chemical stability of the phenoxide ion and its role as a leaving group or intermediate in epoxy chemistry.

Potassium phenoxide serves as an intermediate in the synthesis of monomers used for specialized polymeric coatings. A key example is its role in the manufacture of para-hydroxybenzoic acid (PHBA). google.com PHBA is a crucial component for creating mesogens—rigid, rod-like structures—that can be incorporated into liquid crystal (L.C.) polymers. These polymers are used in coatings to provide exceptional hardness and impact resistance. google.com

The synthesis of PHBA can involve the Kolbe-Schmitt reaction, where potassium phenoxide is carboxylated using carbon dioxide under specific temperature and pressure conditions to exclusively yield p-hydroxybenzoic acid. researchgate.netmdpi.com This acid is then used to build the mesogenic units, which are subsequently connected to a polymeric polyol via esterification to create the final coating resin. google.com

It is noted in manufacturing that the purity of the PHBA is critical. The presence of residual basic impurities, such as unreacted potassium phenoxide or other potassium salts, can accelerate the undesirable decarboxylation of PHBA at the high temperatures used in the esterification process. google.com Therefore, careful control of the synthesis and neutralization of any basic residues is essential for the stability and performance of the final coating polymer. google.com

Contributions to Biochemical Synthesis

Potassium phenoxide is a versatile reagent in the synthesis of various biologically active molecules for the pharmaceutical and agrochemical industries. prezi.com Its utility lies in its ability to introduce the phenoxy group or to act as a strong base to facilitate specific reactions. prezi.com

Potassium phenoxide is employed as a key intermediate in the synthesis of a range of pharmaceutical compounds, including analgesics and antiseptics. Its primary role is often as a nucleophile in reactions such as the Williamson ether synthesis to form aryl ethers, which are common structural motifs in drug molecules. prezi.com

A significant application is in the Kolbe-Schmitt reaction. The carboxylation of potassium phenoxide with carbon dioxide is a well-established industrial method for producing para-hydroxybenzoic acid (4-HBA). researchgate.netmdpi.com Unlike sodium phenoxide, which primarily yields salicylic (B10762653) acid (the precursor to aspirin), potassium phenoxide selectively produces the para-isomer, 4-HBA. researchgate.net This compound and its derivatives are widely used as preservatives (parabens) in cosmetics and pharmaceuticals and as precursors for other active pharmaceutical ingredients (APIs).

Research has also demonstrated the effectiveness of potassium phenoxide in synthesizing other complex, biologically active compounds, underscoring its importance in pharmaceutical development.

Table 2: Products from Carboxylation of Alkali Metal Phenoxides

| Reactant | Primary Product | Application of Product |

|---|---|---|

| Sodium Phenoxide | Salicylic Acid | Precursor to Aspirin |

In the agrochemical sector, potassium phenoxide is a building block for creating active ingredients in herbicides and pesticides. prezi.com The phenoxy group is a common feature in many agrochemicals. For instance, phenoxy herbicides are a class of systemic herbicides used to control broadleaf weeds. The synthesis of these compounds can involve the reaction of potassium phenoxide or substituted potassium phenoxides with chloroacetic acid derivatives.

The reactivity of the phenoxide ion allows for its incorporation into more complex molecules, leading to the development of new pesticides and herbicides with desired efficacy and environmental profiles. The cross-coupling reactions of heteroatom nucleophiles like potassium phenoxide with aryl halides are widely used methods for constructing the chemical skeletons of many agrochemicals. alfa-chemistry.com

Utility in Fundamental Biochemical Reaction Mechanism Studies

Potassium phenoxide serves as a valuable model compound for investigating the mechanisms of fundamental biochemical and organic reactions, particularly those involving phenolic compounds. Its reactivity is central to understanding processes like the Kolbe-Schmitt reaction, a carboxylation reaction of significant industrial and academic interest.

Research into the carboxylation of potassium phenoxide with carbon dioxide (CO₂) provides critical insights into C-C bond formation. mdpi.com Studies have systematically investigated the effects of reaction conditions such as temperature on the yields of products like salicylic acid and 4-hydroxybenzoic acid. One such study demonstrated that at a specific temperature of 483 K, the carboxylation of potassium phenoxide yielded significant amounts of salicylic acid. mdpi.comnih.gov After one hour of reaction time, the yield of salicylic acid was approximately 48.9%, and after two hours, it reached 49.3%. mdpi.com

The mechanism of this reaction is complex. It is understood that the process begins with the interaction of the phenoxide and CO₂, leading to the formation of a potassium phenoxide-carbon dioxide complex. researchgate.netnih.govacs.org Theoretical investigations have helped elucidate the structure of this intermediate. nih.govacs.org It has been shown that under reaction conditions, this complex is solvated by one or two CO₂ molecules. One of the CO₂ molecules then performs an electrophilic attack on the benzene (B151609) ring, leading to the final carboxylated products. nih.govacs.org By studying potassium phenoxide in this context, researchers can accumulate systematic data that is valuable for understanding the potential upgrading of other complex aromatic compounds, such as those derived from lignin. mdpi.com

Table 1: Product Yields from the Carboxylation of Metal Phenoxides

This table presents the comparative yields of major products from the carboxylation of potassium phenoxide and sodium phenoxide under specific reaction conditions.

Data sourced from a study on the mechanism and kinetics of phenol carboxylation reactions. mdpi.com

Investigation of Antimicrobial Properties

Potassium phenoxide has demonstrated notable biological activity, particularly antifungal and antiseptic properties. biosynth.com This has led to its investigation as a potential antimicrobial agent for use in disinfectants and pharmaceuticals. smolecule.com The compound is listed in cosmetics databases as having an antimicrobial function. nih.gov

While its antifungal effects are recognized, its efficacy against bacteria has been less extensively studied. biosynth.com Phenolic compounds, in general, are known for their antimicrobial properties against a wide range of bacteria. frontiersin.org However, research specifically detailing the bactericidal or bacteriostatic effects of potassium phenoxide is limited in the available literature. Some sources suggest it may have these properties, but comparative studies and detailed data on its spectrum of activity against specific bacterial strains are not widely published. biosynth.com The antimicrobial action of related compounds often involves mechanisms like disrupting the cytoplasmic membrane. frontiersin.org

Research on Enzyme Inhibition

Potassium phenoxide is implicated in research concerning enzyme inhibition, with studies suggesting it can affect certain metabolic pathways. smolecule.com The phenoxide ion's stability is a key factor in these interactions. For instance, research into the inhibition of the enzyme estrone (B1671321) sulfatase (ES) has explored a series of aminosulfonate-based phenol compounds. kingston.ac.uk A study in this area found a strong correlation between the acid dissociation constant (pKa) of the parent phenol and the inhibitory activity against the enzyme. kingston.ac.uk This suggests that the stability of the phenoxide ion, which is directly related to the pKa, is a crucial factor in the irreversible inhibition of estrone sulfatase. kingston.ac.uk

While direct studies focusing exclusively on potassium phenoxide's inhibitory action on a wide range of enzymes are not broadly detailed, the principles derived from related phenolic compounds are informative. Metal complexes incorporating phenoxide or similar ligands have been designed as inhibitors for various enzymes, including protein kinases and carbonic anhydrases, often by mimicking the structure of natural inhibitors or binding to active sites. rsc.orgresearchgate.net

Environmental Applications: Carbon Dioxide Capture Solvents

A significant area of modern research involving potassium phenoxide is its application in carbon dioxide (CO₂) capture technologies, which are critical for mitigating climate change. whiterose.ac.uk It has been investigated as a component in novel, amine-free or reduced-amine solvents, offering a potential alternative to conventional amine-based systems that suffer from high energy costs, corrosivity, and toxicity. whiterose.ac.ukalfa-chemistry.comwhiterose.ac.uk